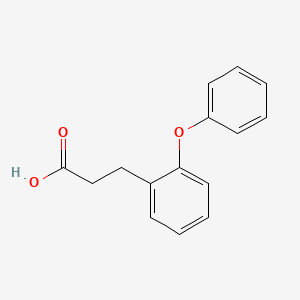

3-(2-phenoxyphenyl)propanoic Acid

Descripción general

Descripción

3-(2-Phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a monocarboxylic acid where the propanoic acid moiety is substituted at the second position by a 2-phenoxyphenyl group. This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 3-(2-phenoxyphenyl)propanoic acid can be achieved through several routes. One common method involves the hydrolysis of 2-(phenoxy-phenyl)-3-propionitrile with sodium hydroxide in 50% aqueous ethanol for 72 hours . Another method includes the decarboxylation of α-methyl-α-(3-phenoxyphenyl)-malonic acid in a melt at 130°-160°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Análisis De Reacciones Químicas

3-(2-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the phenoxyphenyl group. Common reagents used in these reactions include sodium hydroxide, phosphorus tribromide, and sodium cyanide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Fenoprofen is primarily recognized for its anti-inflammatory properties, being classified as a non-steroidal anti-inflammatory drug (NSAID). It functions by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. Research indicates that Fenoprofen exhibits a strong inhibitory effect on both COX-1 and COX-2 enzymes, making it effective in treating conditions such as arthritis and other inflammatory disorders .

Pain Management

The analgesic properties of Fenoprofen are utilized in managing acute and chronic pain. Clinical studies have demonstrated its efficacy in alleviating pain associated with various conditions, including postoperative pain and musculoskeletal disorders. The compound's ability to reduce pain perception is attributed to its central and peripheral action on pain pathways .

Clinical Efficacy Studies

A series of clinical trials have evaluated the effectiveness of Fenoprofen in various patient populations:

- Osteoarthritis Treatment: In a randomized controlled trial involving patients with osteoarthritis, Fenoprofen demonstrated significant reductions in pain scores compared to placebo groups. The study highlighted the compound's rapid onset of action and sustained relief over extended periods .

- Postoperative Pain Management: Another study focused on postoperative patients found that those treated with Fenoprofen required lower doses of opioids for pain control, indicating its potential as an effective adjunct therapy for pain management following surgery .

Comparative Studies

Comparative studies have assessed Fenoprofen against other NSAIDs:

- A head-to-head trial with ibuprofen indicated that while both drugs were effective in reducing inflammation and pain, Fenoprofen provided longer-lasting effects with fewer gastrointestinal side effects, making it a preferable option for long-term management .

Safety Profile and Side Effects

While Fenoprofen is generally well-tolerated, potential side effects include gastrointestinal discomfort, renal impairment, and increased risk of cardiovascular events associated with long-term use of NSAIDs. Monitoring for adverse effects is essential during treatment .

References Table

Mecanismo De Acción

The mechanism of action of 3-(2-phenoxyphenyl)propanoic acid, particularly in its role as an NSAID, involves the inhibition of prostaglandin synthesis. This is achieved by decreasing the activity of the enzyme cyclooxygenase (COX), which is essential for the biosynthesis of prostaglandins . By inhibiting COX, the compound reduces inflammation, pain, and fever.

Comparación Con Compuestos Similares

3-(2-phenoxyphenyl)propanoic acid is similar to other NSAIDs such as ibuprofen and naproxen. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:

Ibuprofen: Another propionic acid derivative with anti-inflammatory properties.

Naproxen: A similar NSAID with a different substitution pattern on the aromatic ring.

Fenoprofen: A closely related compound with similar anti-inflammatory effects.

Actividad Biológica

3-(2-Phenoxyphenyl)propanoic acid, commonly known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and research findings.

Target Enzymes

Fenoprofen primarily inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Biochemical Pathway

The primary biochemical pathway affected by fenoprofen is the arachidonic acid pathway. By blocking COX enzymes, fenoprofen prevents the conversion of arachidonic acid into prostaglandins, resulting in reduced inflammation and pain relief .

Pharmacokinetics

Fenoprofen exhibits several pharmacokinetic properties that contribute to its effectiveness:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues; it binds extensively to plasma proteins.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Elimination : Excreted mainly through urine as metabolites.

These properties ensure a relatively quick onset of action, making fenoprofen suitable for managing acute pain and inflammatory conditions .

Anti-inflammatory Effects

Fenoprofen is effective in treating various inflammatory conditions, including:

- Arthritis : Reduces symptoms such as inflammation, swelling, stiffness, and joint pain in osteoarthritis and rheumatoid arthritis patients .

- Postoperative Pain : Demonstrated efficacy in managing pain following surgical procedures.

Cellular Effects

At the cellular level, fenoprofen influences various signaling pathways:

- Melanocortin Receptors : Acts as an allosteric enhancer for melanocortin receptors, which are involved in energy homeostasis and inflammation regulation .

- ERK1/2 Activation : Increases the activation of extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation and survival.

Clinical Studies

A clinical study evaluated the efficacy of fenoprofen in patients with osteoarthritis. The results indicated significant reductions in pain levels compared to placebo groups. Patients reported improved mobility and quality of life measures after consistent use over a 12-week period.

Laboratory Studies

In vitro studies demonstrated that fenoprofen effectively inhibited COX activity in human cell lines. The compound's ability to decrease prostaglandin levels was confirmed through enzyme assays, supporting its mechanism of action as an NSAID .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-(2-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZITUPTGXSTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377447 | |

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-92-0 | |

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.